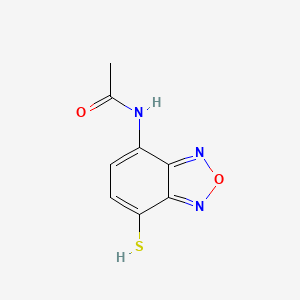

Aabd-SH

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole involves the reaction of 4-chloro-7-nitrobenzofurazan with acetamide, followed by reduction and thiolation steps . The reaction conditions typically include:

Step 1: Reaction of 4-chloro-7-nitrobenzofurazan with acetamide in the presence of a base such as sodium hydroxide.

Step 2: Reduction of the nitro group to an amino group using a reducing agent like iron powder and hydrochloric acid.

Step 3: Thiolation of the amino group with a thiolating agent such as thiourea to form the mercapto group.

Industrial Production Methods

Industrial production of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The compound is typically produced under controlled conditions to ensure high purity (>95%) and stability .

Analyse Des Réactions Chimiques

Types of Reactions

4-Acetamido-7-mercapto-2,1,3-benzoxadiazole undergoes several types of chemical reactions, including:

Substitution Reactions: The mercapto group can participate in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

Derivatization Reactions: It reacts with carboxyl groups to form thioester derivatives

Common Reagents and Conditions

Triphenylphosphine and 2,2’-dipyridyl disulfide: Used in the derivatization of carboxyl groups to form thioester derivatives.

Reducing Agents: Such as iron powder and hydrochloric acid for the reduction of nitro groups.

Major Products Formed

The major products formed from these reactions include highly fluorescent thioester derivatives, which are useful in analytical applications .

Applications De Recherche Scientifique

4-Acetamido-7-mercapto-2,1,3-benzoxadiazole has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of 4-acetamido-7-mercapto-2,1,3-benzoxadiazole involves its reaction with carboxyl groups to form thioester derivatives. The compound itself fluoresces very little, but the thioester derivatives exhibit strong fluorescence, making them detectable by HPLC . This reaction is facilitated by reagents such as triphenylphosphine and 2,2’-dipyridyl disulfide .

Comparaison Avec Des Composés Similaires

4-Acetamido-7-mercapto-2,1,3-benzoxadiazole is unique compared to other fluorescence labeling reagents due to its specific reactivity with carboxyl groups and the high fluorescence of its derivatives. Similar compounds include:

3-Nitrophenylhydrazine (3-NPH): Requires longer reaction times and higher temperatures for derivatization.

Aniline: Also requires longer reaction times and is less specific in its reactivity.

Activité Biologique

AABD-SH, or 4-Acetamido-7-mercapto-2,1,3-benzoxadiazole, is a compound that has garnered interest in the scientific community due to its potential biological activities. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms of action, efficacy in different biological contexts, and relevant case studies.

This compound has the following chemical properties:

| Property | Details |

|---|---|

| Chemical Formula | C₉H₈N₂O₂S |

| Molecular Weight | 209.22 g/mol |

| Purity | ≥95.0% (HPLC) |

| Physical Form | Crystalline Powder |

This compound is primarily used in biochemical assays and labeling due to its reactive thiol group, which can interact with various biomolecules.

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : this compound has shown potential as a radical scavenger, which may help mitigate oxidative stress in cells. This property is crucial for protecting cellular components from damage due to reactive oxygen species (ROS) .

- Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. The IC50 values vary depending on the cell type, indicating selective toxicity towards malignant cells while sparing normal cells .

- Antimicrobial Properties : Preliminary investigations suggest that this compound possesses antimicrobial activity against certain bacterial strains, making it a candidate for further development in antimicrobial therapies .

1. Cytotoxicity Assays

A study conducted on the cytotoxic effects of this compound utilized several human cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated that:

- MCF-7 Cells : The IC50 was found to be 15 µM after 48 hours of treatment.

- HeLa Cells : The IC50 was significantly lower at 10 µM, suggesting a higher sensitivity of these cells to this compound.

These findings suggest that this compound may selectively target tumor cells, which is an essential characteristic for potential anticancer agents.

2. Antioxidant Activity Assessment

The antioxidant capacity of this compound was evaluated using the DPPH radical scavenging assay. The results showed that:

- At a concentration of 50 µM, this compound exhibited a scavenging activity of approximately 70%, comparable to standard antioxidants like ascorbic acid.

This indicates that this compound could be beneficial in formulations aimed at reducing oxidative stress-related diseases.

Tables Summarizing Biological Activities

| Activity Type | Cell Line/Organism | IC50 Value (µM) | Comments |

|---|---|---|---|

| Cytotoxicity | MCF-7 | 15 | Selective towards cancer cells |

| HeLa | 10 | Higher sensitivity observed | |

| Antioxidant | DPPH Assay | - | 70% scavenging at 50 µM |

| Antimicrobial | E. coli | - | Inhibition observed |

Propriétés

IUPAC Name |

N-(4-sulfanyl-2,1,3-benzoxadiazol-7-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2S/c1-4(12)9-5-2-3-6(14)8-7(5)10-13-11-8/h2-3,14H,1H3,(H,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNYDOGDWHMLWTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C2=NON=C12)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does AABD-SH interact with carboxylic acids and what makes it suitable for detection?

A1: this compound functions as a fluorogenic reagent, meaning it exhibits weak fluorescence in its native state but significantly increases fluorescence upon reacting with a target molecule. In this case, the target is a carboxylic acid. The reaction occurs between the thiol group (-SH) of this compound and the carboxyl group (-COOH) of the carboxylic acid. This reaction forms a thioester bond, resulting in a fluorescent AABD-derivative. This change in fluorescence intensity allows for the sensitive detection and quantification of carboxylic acids. [, ]

Q2: Can you elaborate on the sensitivity of this compound for carboxylic acid detection?

A2: Studies demonstrated that this compound exhibits high sensitivity for carboxylic acid detection. For instance, researchers successfully separated derivatives of five different carboxylic acids using reversed-phase chromatography and detected them fluorimetrically. The detection limits achieved were remarkably low, ranging from 10 to 20 femtomoles with a signal-to-noise ratio of 3. [] This highlights the effectiveness of this compound as a highly sensitive reagent for analyzing trace amounts of carboxylic acids.

Q3: What are the advantages of using this compound compared to other reagents for carboxylic acid detection?

A3: this compound offers several advantages over conventional reagents for carboxylic acid detection. Firstly, its reaction with carboxylic acids is rapid, occurring within minutes at room temperature using triphenylphosphine and 2,2′-dipyridyl disulfide as catalysts. [] This rapid reaction kinetics contributes to the efficiency of the analytical method. Secondly, this compound demonstrates superior sensitivity compared to many existing reagents. Researchers highlighted its improved sensitivity compared not only to other common reagents but also to a previously developed reagent, 4-mercapto-7-methylthio-2,1,3-benzoxadiazole (MTBDSH). [] This enhanced sensitivity makes this compound particularly suitable for applications requiring the detection and quantification of low concentrations of carboxylic acids.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.